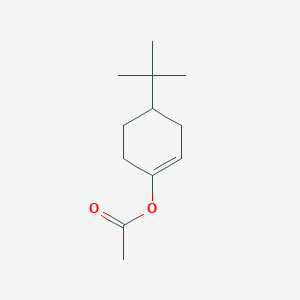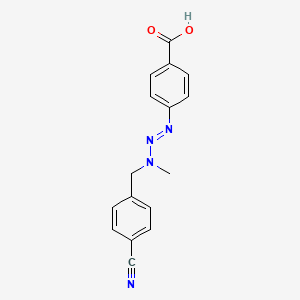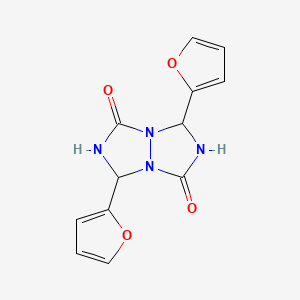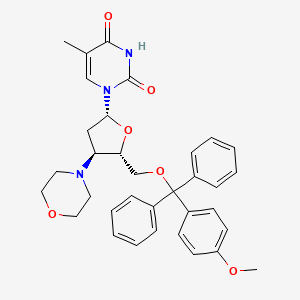
Thymidine, 3'-deoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-3'-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside, and is modified to include a morpholino group at the 3’ position and a 4-methoxytrityl group at the 5’ position. These modifications enhance its stability and functionality in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using 4-methoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the morpholino group: The 3’-hydroxyl group is then converted to a leaving group, such as a mesylate or tosylate, which is subsequently displaced by morpholine under basic conditions.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the 4-methoxytrityl group, converting it to a simpler trityl group.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Simplified trityl derivatives.
Substitution: Various substituted nucleoside analogs.
Aplicaciones Científicas De Investigación
3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Employed in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral agent, particularly against retroviruses.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by incorporating into DNA or RNA strands during synthesis. The morpholino group enhances its binding affinity to complementary nucleic acids, while the 4-methoxytrityl group provides stability. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or interference with cellular processes.
Comparación Con Compuestos Similares
3’-Amino-3’-deoxythymidine: Similar structure but with an amino group instead of a morpholino group.
5’-O-(4,4’-Dimethoxytrityl)-3’-deoxythymidine: Similar structure but with a dimethoxytrityl group instead of a methoxytrityl group.
Uniqueness: 3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to its dual modifications, which provide enhanced stability and functionality compared to its analogs. The morpholino group offers increased binding affinity, while the 4-methoxytrityl group ensures protection and stability during synthesis and application.
Propiedades
Número CAS |
134934-57-9 |
|---|---|
Fórmula molecular |
C34H37N3O6 |
Peso molecular |
583.7 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-32(24)38)31-21-29(36-17-19-41-20-18-36)30(43-31)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-31H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,31+/m0/s1 |
Clave InChI |
OELGVURJXMKHMM-OJDZSJEKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


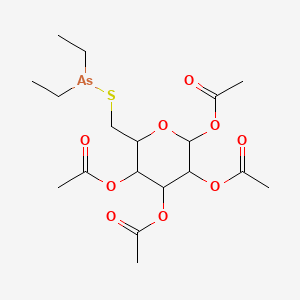


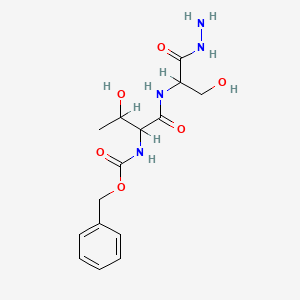
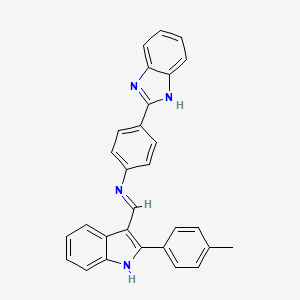
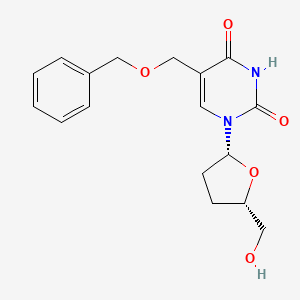
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)


